molecular formula C14H11N3S B12248469 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole

2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole

Cat. No.: B12248469
M. Wt: 253.32 g/mol
InChI Key: HVJZECPBXLEYOJ-UHFFFAOYSA-N
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Description

2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole is a heterocyclic compound that combines the structural motifs of thiazole, pyridine, and isoindole. These moieties are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired compound along with other derivatives, which can be separated and purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Mechanism of Action

The mechanism of action of 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C14H11N3S/c1-2-4-11-9-17(8-10(11)3-1)14-16-12-7-15-6-5-13(12)18-14/h1-7H,8-9H2

InChI Key

HVJZECPBXLEYOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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